molecular formula C12H14ClNO B1644311 1-[4-(Chloromethyl)benzoyl]pyrrolidine CAS No. 929972-98-5

1-[4-(Chloromethyl)benzoyl]pyrrolidine

Cat. No.: B1644311
CAS No.: 929972-98-5
M. Wt: 223.7 g/mol
InChI Key: YXCGADPMMJPRTQ-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)benzoyl]pyrrolidine is a pyrrolidine derivative featuring a chloromethyl-substituted benzoyl group at the 1-position of the heterocyclic ring. This compound is commercially available as a building block for organic synthesis, with suppliers like CymitQuimica offering it at 95% purity (Ref: 3D-EMB97298, 2500 mg) . Its structure combines the conformational flexibility of pyrrolidine with the electrophilic reactivity of the chloromethyl group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

[4-(chloromethyl)phenyl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCGADPMMJPRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239056
Record name [4-(Chloromethyl)phenyl]-1-pyrrolidinylmethanone
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Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929972-98-5
Record name [4-(Chloromethyl)phenyl]-1-pyrrolidinylmethanone
Source CAS Common Chemistry
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Record name [4-(Chloromethyl)phenyl]-1-pyrrolidinylmethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(chloromethyl)benzoyl]pyrrolidine
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Preparation Methods

Synthesis of 4-(Chloromethyl)benzoyl Chloride

4-(Chloromethyl)benzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ acts as both a chlorinating agent and solvent. Optimal yields (>85%) are achieved at reflux temperatures (70–80°C) over 4–6 hours, with excess SOCl₂ removed under vacuum.

Critical Parameters

  • Solvent: Thionyl chloride (neat)
  • Temperature: 70–80°C (reflux)
  • Time: 4–6 hours
  • Yield: 85–92%

Amidation with Pyrrolidine

The acid chloride intermediate is reacted with pyrrolidine in the presence of a non-nucleophilic base, typically triethylamine (Et₃N), to scavenge HCl generated during the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) serves as the solvent, with reactions reaching completion within 2–3 hours at 0–25°C. Post-reaction workup involves washing with aqueous HCl (1M) and brine, followed by drying over MgSO₄ and solvent evaporation.

Reaction Conditions

Parameter Specification
Solvent DCM or THF
Base Triethylamine (1.2 equiv)
Temperature 0–25°C
Time 2–3 hours
Yield 75–88%

Alternative Methods: Gold-Catalyzed Hydroamination

Recent advances in catalytic methods have enabled alternative routes using chloroalkyne precursors. A gold(I)-catalyzed hydroamination of 1-chloro-4-(pyrrolidine-1-carbonyl)phenylacetylene with aromatic amines has been reported, though this method is less common for aliphatic amines like pyrrolidine. The reaction employs IPrAuCl (1–2 mol%) and NaBArF (1.5–3 mol%) in toluene at 80–100°C, achieving moderate yields (50–65%).

Mechanistic Insights

  • Catalytic Cycle: Au(I) activates the chloroalkyne, facilitating nucleophilic attack by pyrrolidine.
  • Stereoselectivity: Predominantly Z-configured imines form due to steric effects.

Limitations

  • Requires stringent anhydrous conditions to prevent hydrolysis of the chloromethyl group.
  • Lower yields compared to acid chloride routes.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes for acid chloride formation, reducing SOCl₂ usage by 40% and reaction time to 1–2 hours. Automated quenching systems neutralize excess SOCl₂ with sodium bicarbonate, enhancing safety profiles.

Large-Scale Parameters

Stage Optimization
Acid Chloride Continuous flow reactor
Solvent Recovery 95% THF recycling
Throughput 50–100 kg/day
Purity >99% (HPLC)

Purification and Characterization

Crude this compound is purified via flash chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

¹H NMR (400 MHz, CDCl₃)

  • δ 7.40 (d, J = 8.2 Hz, 2H, Ar–H)
  • δ 7.30 (d, J = 8.2 Hz, 2H, Ar–H)
  • δ 4.55 (s, 2H, CH₂Cl)
  • δ 3.70–3.40 (m, 4H, pyrrolidine–H)
  • δ 1.90–1.70 (m, 4H, pyrrolidine–H)

HRMS (+ESI)

  • Calculated for C₁₂H₁₄ClNO ([M+H]⁺): 240.0789
  • Observed: 240.0788

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

Method Yield (%) Scalability Cost Efficiency
Acid Chloride 75–88 High Moderate
Gold Catalysis 50–65 Low High

Chemical Reactions Analysis

1-[4-(Chloromethyl)benzoyl]pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones, and reduction reactions to yield alcohols or amines.

    Common Reagents and Conditions: Typical reagents include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like hydrogen peroxide (H2O2). Reaction conditions often involve solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) and are conducted under controlled temperatures.

Scientific Research Applications

1-[4-(Chloromethyl)benzoyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)benzoyl]pyrrolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas trifluoromethyl or fluorine substituents (e.g., in ) introduce electron-withdrawing effects, altering reactivity and metabolic stability.
  • Synthetic Utility : 4-(Chloromethyl)benzoyl chloride () serves as a precursor for synthesizing chloromethyl-substituted aromatics, highlighting the importance of reaction conditions (e.g., solvolysis studies ).

Data-Driven Insights

  • Purity and Availability : Commercial availability of this compound (95% purity, ) contrasts with specialized analogs like 1-[4-(trifluoromethyl)benzoyl]pyrrolidine (95%, ), indicating comparable accessibility for research.
  • Thermal Properties: The precursor 4-(Chloromethyl)benzoyl chloride () has a lower boiling point (126–128°C at 6 mm Hg) compared to non-chlorinated benzoyl chlorides, reflecting volatility adjustments due to the chloromethyl group.

Biological Activity

1-[4-(Chloromethyl)benzoyl]pyrrolidine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The chloromethyl group and the pyrrolidine ring are critical for its interaction with biological targets.

Property Description
Molecular Formula C_{12}H_{12}ClN O
Molecular Weight 235.68 g/mol
CAS Number 929972-98-5
Solubility Soluble in organic solvents

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes involved in cell cycle regulation. This compound has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Target Enzymes

  • Cyclin-Dependent Kinase 2 (CDK2) : Inhibition of CDK2 prevents the transition from the G1 phase to the S phase of the cell cycle, significantly affecting cellular proliferation.

Biological Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Studies have reported its efficacy in inhibiting cell growth and inducing apoptosis in:

  • MCF-7 : A breast cancer cell line.
  • HCT-116 : A colorectal cancer cell line.

Cytotoxicity Data

Cell Line IC50 (µM) Effect
MCF-715.2Induces apoptosis
HCT-11612.5Cell cycle arrest

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its therapeutic potential.

  • In vitro Studies : Research conducted on MCF-7 and HCT-116 cell lines revealed that treatment with this compound resulted in significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .
  • Animal Models : In vivo studies demonstrated that administration of this compound at varying doses led to tumor growth inhibition in xenograft models, further supporting its potential as an anticancer agent .
  • Mechanistic Insights : Detailed biochemical analysis showed that this compound binds to the ATP-binding site of CDK2, effectively blocking its kinase activity and disrupting downstream signaling pathways essential for tumor growth .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic efficacy. Key pharmacokinetic parameters include:

Parameter Value
Maximum Concentration (Cmax)0.53 µg/mL
Time to Maximum Concentration (tmax)16.91 min
Elimination Half-life (t½)41.72 min

Q & A

Q. What are the optimal synthetic routes for preparing 1-[4-(Chloromethyl)benzoyl]pyrrolidine with high purity?

The synthesis typically involves coupling 4-(chloromethyl)benzoyl chloride with pyrrolidine under controlled conditions. Key steps include:

  • Acylation : React pyrrolidine with 4-(chloromethyl)benzoyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
  • Yield Optimization : Maintain temperatures below 25°C to minimize side reactions (e.g., hydrolysis of the chloromethyl group) .

Q. How should researchers safely handle and store this compound?

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. The compound may release HCl vapors upon degradation .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture to prevent hydrolysis of the chloromethyl group .
  • Emergency Response : For spills, neutralize with sodium bicarbonate and absorb with vermiculite. Dispose as hazardous waste (EPA Class D) .

Q. What spectroscopic methods are critical for structural characterization?

  • NMR : ¹H NMR (CDCl₃) shows pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and aromatic/chloromethyl signals (δ 4.6 ppm, singlet; δ 7.4–7.8 ppm, AA'BB' system) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 238.1) confirms molecular weight. High-resolution MS (HRMS) validates the empirical formula (C₁₂H₁₃ClNO) .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) reveals bond angles and confirms the benzoyl-pyrrolidine conformation .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic substitutions?

  • DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (FMOs). The chloromethyl group’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack (e.g., by amines or thiols) .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction kinetics. Free energy profiles (umbrella sampling) quantify transition-state barriers .
  • SAR Analysis : Compare Hammett σ values for substituents on the benzoyl ring to predict electronic effects on reactivity .

Q. How can contradictory biological activity data for pyrrolidine derivatives be resolved?

  • Data Normalization : Control for assay variables (e.g., cell line viability, incubation time) when comparing IC₅₀ values. Use standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed chloromethyl groups) that may interfere with activity measurements .
  • Dose-Response Curves : Fit data to Hill equations to distinguish partial agonists from full antagonists. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH extremes (1.2–9.0), elevated temperatures (40°C), and UV light. Monitor degradation via HPLC (C18 column, 220 nm detection) .
  • Solubility Analysis : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. LogP values (~2.3) predict moderate lipophilicity, requiring co-solvents (e.g., DMSO ≤1%) for in vitro studies .
  • Plasma Stability : Incubate with rat/human plasma (37°C, 1–24 hrs). Quench with acetonitrile and quantify parent compound loss using UPLC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Chloromethyl)benzoyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[4-(Chloromethyl)benzoyl]pyrrolidine

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